Piperlongumin

Description

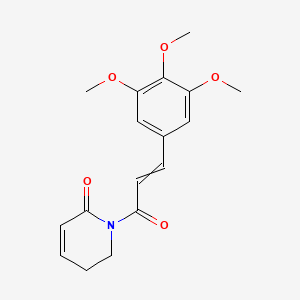

Structure

3D Structure

Properties

IUPAC Name |

1-[3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2,3-dihydropyridin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO5/c1-21-13-10-12(11-14(22-2)17(13)23-3)7-8-16(20)18-9-5-4-6-15(18)19/h4,6-8,10-11H,5,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VABYUUZNAVQNPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCC=CC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Piperlongumine: From Natural Source to Cellular Targets—A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Piperlongumine (B1678438), a naturally occurring alkaloid isolated from the long pepper plant (Piper longum), has emerged as a compound of significant interest in pharmacology and drug development. First characterized in 1963, this small molecule has demonstrated potent and selective cytotoxic activity against a wide array of cancer cell lines, while exhibiting minimal toxicity to normal cells. The primary mechanism of action is attributed to the induction of reactive oxygen species (ROS), which subsequently modulates critical cellular signaling pathways, including PI3K/Akt/mTOR, NF-κB, and JAK/STAT, leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the discovery and natural sourcing of piperlongumine, detailed experimental protocols for its isolation and biological evaluation, a quantitative summary of its efficacy, and a visual representation of its impact on key signaling pathways.

Discovery and Natural Source

Piperlongumine was first isolated from the fruits and roots of the long pepper plant, Piper longum L.[1]. The structure of this alkaloid was elucidated in 1963 by Chatterjee and Dutta[2][3]. Piper longum, a slender, aromatic climber, grows in the wild tropical rainforests of India, Indonesia, and other Southeast Asian countries[1]. Traditionally, it has been a staple in Ayurvedic medicine for treating various ailments[4].

The abundance of piperlongumine in Piper longum varies depending on the part of the plant and its geographical origin. Quantitative analysis has shown that the fruits and roots are the primary sources of this compound.

Table 1: Quantitative Yield of Piperlongumine from Piper longum

| Plant Part | Extraction Method | Solvent | Yield (% w/w) | Reference(s) |

| Fruits | High-Performance Thin-Layer Chromatography (HPTLC) | - | 0.364 ± 0.014 | [5] |

| Fruits | High-Performance Thin-Layer Chromatography (HPTLC) | - | 2.70 ± 0.065 | [5] |

| Roots | High-Performance Thin-Layer Chromatography (HPTLC) | Methanol | 0.457 | [6] |

Experimental Protocols

Isolation of Piperlongumine from Piper longum

A common method for the isolation of piperlongumine involves solvent extraction followed by column chromatography[5][7][8].

Materials:

-

Dried and powdered fruits or roots of Piper longum

-

Ethyl acetate (B1210297)

-

Silica (B1680970) gel (60-120 mesh)

-

Glass column for chromatography

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates

Procedure:

-

The dried and powdered plant material is subjected to sequential extraction with hexane and then ethyl acetate.

-

The ethyl acetate extract, which contains piperlongumine, is concentrated using a rotary evaporator[8].

-

A silica gel column is prepared using hexane as the slurry solvent.

-

The concentrated extract is loaded onto the column.

-

The column is eluted with a gradient of hexane and ethyl acetate, starting with a low percentage of ethyl acetate and gradually increasing the polarity[8].

-

Fractions are collected and monitored by TLC to identify those containing pure piperlongumine.

-

Fractions with pure piperlongumine are combined and the solvent is evaporated to yield the crystalline compound.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines

-

96-well plates

-

Piperlongumine stock solution (in DMSO)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight[7].

-

Treat the cells with various concentrations of piperlongumine for 24, 48, or 72 hours. Include a vehicle control (DMSO)[9].

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C[9][10].

-

Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals[10].

-

Measure the absorbance at 570 nm using a microplate reader[10].

Reactive Oxygen Species (ROS) Detection

Intracellular ROS levels can be measured using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

Materials:

-

Cancer cell lines

-

6-well plates

-

Piperlongumine

-

DCFH-DA (10 µM)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with piperlongumine for the desired time.

-

Incubate the cells with 10 µM DCFH-DA at 37°C for 30 minutes[9].

-

Wash the cells with cold PBS.

-

Analyze the fluorescence of the cells using a flow cytometer or fluorescence microscope[9].

Quantitative Data Summary

Piperlongumine has demonstrated significant cytotoxic effects across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

Table 2: IC50 Values of Piperlongumine in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) at 48h | Reference(s) |

| Breast Cancer | MDA-MB-231 | 4.693 | [11] |

| Breast Cancer | MDA-MB-453 | 6.973 | [11] |

| Ovarian Cancer | A2780 | 6.18 (at 72h) | [12] |

| Ovarian Cancer | OVCAR3 | 6.20 (at 72h) | [12] |

| Ovarian Cancer | SKOV3 | 8.20 (at 72h) | [12] |

| Thyroid Cancer | IHH-4 | ~2.5 | [13] |

| Thyroid Cancer | WRO | > 5 | [13] |

| Thyroid Cancer | 8505c | ~3.0 | [13] |

| Thyroid Cancer | KMH-2 | ~2.0 | [13] |

| Cervical Cancer | HeLa | 10.77 | [14] |

| Colon Cancer | HCT-8 | ~2.2 (converted from 0.7 µg/mL) | [14] |

| Glioblastoma | SF-295 | ~2.5 (converted from 0.8 µg/mL) | [14] |

Signaling Pathways Modulated by Piperlongumine

The primary mechanism of piperlongumine's anticancer activity is the induction of intracellular ROS. This increase in oxidative stress disrupts cellular homeostasis and modulates several key signaling pathways that are crucial for cancer cell survival and proliferation.

PI3K/Akt/mTOR Pathway

Piperlongumine-induced ROS has been shown to inhibit the phosphorylation of Akt, a key kinase in the PI3K/Akt/mTOR pathway. This inhibition leads to the deactivation of downstream effectors like mTOR, which ultimately results in the induction of apoptosis and autophagy[15][16].

NF-κB Pathway

Piperlongumine has been demonstrated to inhibit the activation of the transcription factor NF-κB. It achieves this by preventing the nuclear translocation of the p50 and p65 subunits of NF-κB[10][17]. This inhibition leads to the downregulation of NF-κB target genes that are involved in inflammation, cell survival, and metastasis[17][18].

JAK/STAT Pathway

The JAK/STAT signaling pathway is another critical target of piperlongumine. It has been shown to inhibit the phosphorylation of JAK1, JAK2, and STAT3, which are key components of this pathway[14][19]. The inhibition of STAT3 activation, a transcription factor that regulates genes involved in cell proliferation and survival, is a significant contributor to piperlongumine's anticancer effects[14][20].

Conclusion

Piperlongumine stands out as a promising natural product with significant potential for cancer therapy. Its discovery from Piper longum and the subsequent elucidation of its multimodal mechanism of action, primarily driven by ROS induction, have paved the way for extensive preclinical research. The ability of piperlongumine to selectively target cancer cells and modulate key survival pathways underscores its therapeutic potential. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals, facilitating further investigation into this remarkable compound and its journey from a traditional medicine to a potential modern therapeutic.

References

- 1. researchgate.net [researchgate.net]

- 2. cimasci.com [cimasci.com]

- 3. Alkaloids of Piper longum Linn. I. Structure and synthesis of piperlongumine and piperlonguminine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preformulation Studies on Piperlongumine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. Tissue-specific variations of piperine in ten populations of Piper longum L.: bioactivities and toxicological profile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. rjpbcs.com [rjpbcs.com]

- 9. benchchem.com [benchchem.com]

- 10. Piperlongumine inhibits NF-κB activity and attenuates aggressive growth characteristics of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preventive potentials of piperlongumine and a Piper longum extract against stress responses and pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Piperlongumine Blocks JAK2-STAT3 to Inhibit Collagen-Induced Platelet Reactivity Independent of Reactive Oxygen Species† | PLOS One [journals.plos.org]

- 13. Piperlongumine targets NF-κB and its downstream signaling pathways to suppress tumor growth and metastatic potential in experimental colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Piperlongumine Induces Apoptosis and Synergizes with Doxorubicin by Inhibiting the JAK2-STAT3 Pathway in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Piperlongumine Inhibits Akt Phosphorylation to Reverse Resistance to Cisplatin in Human Non-Small Cell Lung Cancer Cells via ROS Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Piperlongumine Induces Cellular Apoptosis and Autophagy via the ROS/Akt Signaling Pathway in Human Follicular Thyroid Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Piperlongumine Inhibits NF-κB Activity and Attenuates Aggressive Growth Characteristics of Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Piperlongumine Suppresses Growth and Sensitizes Pancreatic Tumors to Gemcitabine in a Xenograft Mouse Model by Modulating the NF-kappa B Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Piperlongumine inhibits gastric cancer cells via suppression of the JAK1,2/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Piperlongumine Induces Apoptosis and Synergizes with Doxorubicin by Inhibiting the JAK2-STAT3 Pathway in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Piperlongumine's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperlongumine (B1678438) (PL), a naturally occurring alkaloid isolated from the long pepper plant (Piper longum), has emerged as a promising anti-cancer agent with selective cytotoxicity toward malignant cells.[1] This technical guide provides an in-depth exploration of the multifaceted mechanisms through which piperlongumine exerts its anti-neoplastic effects. The primary mechanism of action is the induction of intracellular reactive oxygen species (ROS), which triggers a cascade of downstream signaling events culminating in apoptosis, cell cycle arrest, and other forms of programmed cell death.[1] This document synthesizes current research findings, presenting quantitative data on its efficacy, detailing experimental protocols for key validation assays, and providing visual representations of the intricate signaling pathways involved.

Core Mechanism: Induction of Reactive Oxygen Species (ROS)

A hallmark of piperlongumine's anti-cancer activity is its ability to selectively increase ROS levels within cancer cells, which inherently exhibit higher basal levels of oxidative stress compared to normal cells.[1] This selective elevation of ROS pushes cancer cells beyond their antioxidant capacity, leading to oxidative damage and the initiation of cell death pathways.[2] The antioxidant N-acetyl-L-cysteine (NAC) has been shown to block the cytotoxic effects of piperlongumine, confirming the central role of ROS in its mechanism.[3]

Molecular Targets Contributing to ROS Accumulation

Piperlongumine's pro-oxidant effects are attributed to its interaction with and inhibition of key antioxidant enzymes:

-

Glutathione (B108866) S-Transferase Pi 1 (GSTP1): GSTP1 is frequently overexpressed in cancer cells and plays a crucial role in detoxification by conjugating glutathione (GSH) to electrophilic compounds.[4][5] Piperlongumine acts as a prodrug that, upon intracellular hydrolysis, forms a conjugate with GSH. This complex then binds to the active site of GSTP1, inhibiting its function and leading to the accumulation of ROS.[4][5][6]

-

Thioredoxin Reductase 1 (TrxR1): TrxR1 is another critical antioxidant enzyme that is often upregulated in tumors.[7] Piperlongumine has been shown to directly inhibit TrxR1 by targeting its selenocysteine (B57510) residues, further contributing to the buildup of intracellular ROS.[7][8]

-

Peroxiredoxin 4 (PRDX4): In high-grade glioma cells, piperlongumine has been observed to inactivate PRDX4, an ROS-reducing enzyme involved in protein folding in the endoplasmic reticulum, leading to increased ER stress.[9]

Downstream Signaling Pathways and Cellular Fates

The surge in intracellular ROS initiated by piperlongumine triggers a multitude of signaling cascades that collectively inhibit cancer cell proliferation and survival.

Induction of Apoptosis

Piperlongumine is a potent inducer of apoptosis, or programmed cell death, through both intrinsic and extrinsic pathways.

-

Mitochondrial (Intrinsic) Pathway: The elevated ROS levels disrupt mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade.[10] Key events include the cleavage of PARP and the modulation of Bcl-2 family proteins, with a decrease in anti-apoptotic members like Bcl-2 and Bcl-xL.[10][11]

-

Death Receptor (Extrinsic) Pathway: Piperlongumine has been shown to upregulate the expression of Death Receptor 5 (DR5), sensitizing cancer cells to TRAIL-induced apoptosis.[12]

Cell Cycle Arrest

Piperlongumine can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G2/M phase.[13][14] This is often associated with the modulation of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs).[13]

Inhibition of Pro-Survival Signaling Pathways

Piperlongumine has been demonstrated to suppress several critical signaling pathways that are frequently hyperactivated in cancer, promoting cell growth, survival, and metastasis.

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and proliferation. Piperlongumine has been shown to inhibit the phosphorylation of Akt and downstream effectors like mTOR, leading to decreased cell survival and induction of autophagy.[10][15][16]

-

JAK/STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively active in many cancers and promotes tumor progression. Piperlongumine directly binds to and inhibits STAT3, leading to the downregulation of its target genes involved in cell survival and proliferation, such as Bcl-2, c-myc, and survivin.[17][18][19][20] A derivative of piperlongumine, CG-06, has also been shown to directly bind to STAT3 and inhibit its activity.[21]

-

NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is another key transcription factor that plays a significant role in inflammation and cancer. Piperlongumine can suppress NF-κB signaling, further contributing to its anti-cancer effects.[15]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes. Piperlongumine has been shown to modulate this pathway, for instance by decreasing the phosphorylation of ERK and increasing the phosphorylation of JNK and p38 in breast cancer cells.[11]

Induction of Other Forms of Cell Death

Recent studies have indicated that piperlongumine can induce other forms of programmed cell death beyond apoptosis:

-

Ferroptosis: In pancreatic cancer cells, piperlongumine has been shown to induce ferroptosis, an iron-dependent form of cell death characterized by lipid peroxidation.[22][23][24] This effect can be synergistically enhanced by other ferroptosis inducers like sulfasalazine.[23] In oral squamous carcinoma cells, piperlongumine also induces ferroptosis.[25]

-

Autophagy: Piperlongumine has been observed to induce autophagy in some cancer cell lines, a process that can either promote cell survival or contribute to cell death depending on the cellular context.[11][16]

Quantitative Data: In Vitro Efficacy of Piperlongumine

The cytotoxic potential of piperlongumine has been evaluated across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Cancer Type | Cell Line | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h | Reference(s) |

| Thyroid Cancer | IHH-4 | ~3.5 | ~2.5 | [10] | |

| WRO | > 5 | ~4.5 | [10] | ||

| 10.24 | 5.68 | [16] | |||

| 8505c | ~4.0 | ~3.0 | [10] | ||

| KMH-2 | ~2.5 | ~2.0 | [10] | ||

| Cervical Cancer | HeLa | 12.89 | 11.08 | [17] | |

| 5.8 | [17] | ||||

| Breast Cancer | MCF-7 | 13.39 | 11.08 | [17] | |

| Gastric Cancer | MGC-803 | 12.55 | 9.725 | [17] | |

| Colorectal Adenocarcinoma | SW620 | 7.9 | [17] | ||

| Pancreatic Carcinoma | PANC-1 | 17 | [17] | ||

| Glioblastoma | SF-295 | 0.8 µg/mL | [17] | ||

| Colon Carcinoma | HCT-8 | 0.7 µg/mL | [17] | ||

| Non-Small Cell Lung Cancer | Various | 0.86 - 11.66 | [17] | ||

| Ovarian Cancer | A2780 | 6.18 | [14] | ||

| OVCAR3 | 6.20 | [14] | |||

| SKOV3 | 8.20 | [14] |

Experimental Protocols

Reproducible and standardized protocols are essential for validating the mechanism of action of piperlongumine.

Cell Viability Assay (MTT Assay)

-

Purpose: To determine the cytotoxic effect of piperlongumine on cancer cells and calculate the IC50 value.

-

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of piperlongumine (e.g., 0, 1, 5, 10, 20, 50 µM) for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value using dose-response curve analysis.[14]

-

Measurement of Intracellular ROS

-

Purpose: To quantify the generation of reactive oxygen species in cancer cells following piperlongumine treatment.

-

Protocol:

-

Seed cells in a 6-well plate and treat with piperlongumine for the desired time.

-

Incubate the cells with 10 µM of 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.

-

Wash the cells twice with PBS.

-

Harvest the cells and resuspend them in PBS.

-

Analyze the fluorescence intensity using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.[26]

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Purpose: To detect and quantify apoptosis in piperlongumine-treated cancer cells.

-

Protocol:

-

Treat cells with piperlongumine for the indicated time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[27]

-

Western Blot Analysis

-

Purpose: To detect the expression levels of specific proteins involved in signaling pathways affected by piperlongumine.

-

Protocol:

-

Lyse piperlongumine-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA protein assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-STAT3, STAT3, Bcl-2, Bax, cleaved PARP, GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[3][11]

-

Visualizations of Signaling Pathways and Workflows

Signaling Pathways

Caption: Overview of Piperlongumine's core mechanism of action.

Experimental Workflow

Caption: A typical experimental workflow for validating Piperlongumine's mechanism.

Conclusion

Piperlongumine exhibits potent anti-cancer activity through a multi-pronged mechanism of action, with the induction of ROS as a central and well-validated event. This selective oxidative stress in cancer cells triggers a cascade of downstream effects, including the inhibition of key pro-survival signaling pathways and the induction of various forms of programmed cell death. The comprehensive data presented in this guide, from quantitative efficacy to detailed experimental protocols and pathway visualizations, underscores the therapeutic potential of piperlongumine. Further research, particularly in vivo studies and clinical trials, is warranted to fully translate the promise of this natural compound into effective cancer therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Piperlongumine selectively kills cancer cells and increases cisplatin antitumor activity in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural and Biochemical Analyses Reveal the Mechanism of Glutathione S-Transferase Pi 1 Inhibition by the Anti-cancer Compound Piperlongumine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural and Biochemical Analyses Reveal the Mechanism of Glutathione S-Transferase Pi 1 Inhibition by the Anti-cancer Compound Piperlongumine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 7. Frontiers | Piperlongumine, a Novel TrxR1 Inhibitor, Induces Apoptosis in Hepatocellular Carcinoma Cells by ROS-Mediated ER Stress [frontiersin.org]

- 8. Piperlongumine Inhibits Thioredoxin Reductase 1 by Targeting Selenocysteine Residues and Sensitizes Cancer Cells to Erastin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Piperlongumine, a Potent Anticancer Phytotherapeutic, Induces Cell Cycle Arrest and Apoptosis In Vitro and In Vivo through the ROS/Akt Pathway in Human Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Piperlongumine Induces Apoptosis and Autophagy via the MAPK/NK-κB Pathway in Human Breast Cancer Cells | Anticancer Research [ar.iiarjournals.org]

- 12. Piperlongumine induces cell death through ROS-mediated CHOP activation and potentiates TRAIL-induced cell death in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Piperlongumine Induces Apoptosis and Synergizes with Cisplatin or Paclitaxel in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The promising potential of piperlongumine as an emerging therapeutics for cancer [explorationpub.com]

- 16. mdpi.com [mdpi.com]

- 17. The Antitumor Activity of Piplartine: A Review [mdpi.com]

- 18. Piperlongumine induces apoptosis and reduces bortezomib resistance by inhibiting STAT3 in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Piperlongumine loaded PLGA nanoparticles inhibit cancer stem-like cells through modulation of STAT3 in mammosphere model of triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Piperlongumine inhibits gastric cancer cells via suppression of the JAK1,2/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Piperlongumine derivative, CG-06, inhibits STAT3 activity by direct binding to STAT3 and regulating the reactive oxygen species in DU145 prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Piperlongumine rapidly induces the death of human pancreatic cancer cells mainly through the induction of ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. spandidos-publications.com [spandidos-publications.com]

- 24. spandidos-publications.com [spandidos-publications.com]

- 25. Natural product piperlongumine inhibits proliferation of oral squamous carcinoma cells by inducing ferroptosis and inhibiting intracellular antioxidant capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Piperlongumine Induces Reactive Oxygen Species (ROS)-dependent Downregulation of Specificity Protein Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 27. benchchem.com [benchchem.com]

The Biological Activities of Piperlongumine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Piperlongumine (B1678438) (PL), a naturally occurring alkaloid isolated from the long pepper plant (Piper longum), has emerged as a promising therapeutic agent with a broad spectrum of biological activities.[1] Extensive preclinical research has demonstrated its potent anticancer and anti-inflammatory properties, making it a subject of intense investigation for drug development. This technical guide provides a comprehensive overview of the biological activities of piperlongumine, with a focus on its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Core Mechanism of Action: Induction of Reactive Oxygen Species (ROS)

A central theme underlying piperlongumine's diverse biological effects is its ability to selectively induce the accumulation of reactive oxygen species (ROS) within cancer cells.[1][2] Cancer cells often exhibit a higher basal level of oxidative stress compared to normal cells, making them more susceptible to agents that further elevate ROS levels.[2][3] Piperlongumine exploits this vulnerability, pushing cancer cells beyond their antioxidant capacity and triggering a cascade of events leading to cell death.[1] The pro-oxidant activity of piperlongumine is attributed to its chemical structure, which can react with and deplete intracellular antioxidants, most notably glutathione (B108866) (GSH).[4] The critical role of ROS in piperlongumine's anticancer activity is underscored by the observation that antioxidants can reverse its growth-inhibitory and pro-apoptotic effects.[1][5]

Anticancer Activities

Piperlongumine exhibits potent and selective cytotoxicity against a wide array of cancer cell lines, including those of the breast, colon, lung, pancreas, prostate, and thyroid, while showing minimal toxicity to normal cells.[1][6] Its anticancer effects are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways that promote cancer cell survival and proliferation.[7]

Quantitative Data: Cytotoxicity of Piperlongumine

The following table summarizes the half-maximal inhibitory concentration (IC50) values of piperlongumine in various human cancer cell lines, demonstrating its broad-spectrum anticancer activity.

| Cancer Type | Cell Line | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h | Reference(s) |

| Bladder Cancer | T24, BIU-87, EJ | 10 - 20 | - | - | [8] |

| Breast Cancer | MCF-7 | 13.39 | 11.08 | - | [9] |

| Cervical Cancer | HeLa | 12.89 | 10.77 | - | [9] |

| Colon Cancer | HCT-8 | 0.7 µg/mL | - | - | [9] |

| Colon Cancer | HCT-116 | 5.09 - 16.15 | - | - | [8] |

| Colorectal Adenocarcinoma | SW620 | 7.9 | - | - | [9] |

| Gastric Cancer | MGC-803 | 12.55 | 9.725 | - | [9] |

| Glioblastoma | SF-295 | 0.8 µg/mL | - | - | [9] |

| Ovarian Cancer | A2780 | - | - | 6.18 | [3] |

| Ovarian Cancer | OVCAR3 | - | - | 6.20 | [3] |

| Ovarian Cancer | SKOV3 | - | - | 8.20 | [3] |

| Pancreatic Carcinoma | PANC-1 | 17 | - | - | [9] |

| Thyroid Cancer | IHH-4 | ~3.5 | ~2.0 | - | [10] |

| Thyroid Cancer | WRO | 10.24 | 5.68 | - | [11] |

| Thyroid Cancer | 8505c | ~4.0 | ~2.5 | - | [10] |

| Thyroid Cancer | KMH-2 | ~2.5 | ~1.5 | - | [10] |

Key Signaling Pathways Modulated by Piperlongumine in Cancer

Piperlongumine's induction of ROS triggers the modulation of several critical signaling pathways involved in cancer cell survival, proliferation, and metastasis.

1. NF-κB Signaling Pathway:

The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in inflammation and cancer development by promoting cell survival and proliferation.[6] Piperlongumine has been shown to effectively inhibit the NF-κB signaling pathway.[1][6] Mechanistically, it can suppress the activity of IκB kinase (IKK), which is responsible for the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα.[6] This leads to the retention of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of its target genes.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Piperlongumine Induces Apoptosis and Synergizes with Cisplatin or Paclitaxel in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Piperlongumine Induces Reactive Oxygen Species (ROS)-dependent Downregulation of Specificity Protein Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The promising potential of piperlongumine as an emerging therapeutics for cancer [explorationpub.com]

- 7. benchchem.com [benchchem.com]

- 8. The Antitumor Activity of Piplartine: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Antitumor Activity of Piplartine: A Review | MDPI [mdpi.com]

- 10. Piperlongumine, a Potent Anticancer Phytotherapeutic, Induces Cell Cycle Arrest and Apoptosis In Vitro and In Vivo through the ROS/Akt Pathway in Human Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Piperlongumine Scaffold: A Deep Dive into Structure-Activity Relationships for Anticancer Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Piperlongumine (B1678438) (PL), a naturally occurring alkaloid isolated from the long pepper (Piper longum), has emerged as a promising scaffold in anticancer drug discovery.[1][2] Its selective cytotoxicity towards cancer cells, while sparing their normal counterparts, has spurred extensive research into its mechanism of action and structure-activity relationships (SAR).[3][4] This technical guide provides a comprehensive overview of the SAR studies of piperlongumine, detailing the impact of structural modifications on its biological activity. We present quantitative data in structured tables, outline key experimental protocols, and visualize critical signaling pathways to offer a thorough resource for the scientific community.

The anticancer activity of piperlongumine is primarily attributed to its ability to induce intracellular reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells.[5][6][7] SAR studies have been instrumental in identifying the key pharmacophoric features of the piperlongumine molecule responsible for this activity, paving the way for the rational design of more potent and selective analogs.[3][8]

Core Structure and Key Pharmacophores

The fundamental structure of piperlongumine consists of a 3,4,5-trimethoxyphenyl ring connected to a 5,6-dihydropyridin-2(1H)-one (piperidine) core.[1] SAR studies have revealed that the α,β-unsaturated lactam moiety within the piperidine (B6355638) ring and the C7-C8 olefin are critical for its biological activity.[3][9] The electrophilicity of the C2-C3 olefin, in particular, is considered essential for its cytotoxic effects.[3][9]

References

- 1. Piperlongumine and its derivatives against cancer: A recent update and future prospective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Antitumor Activity of Piplartine: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Synthesis, cellular evaluation, and mechanism of action of piperlongumine analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Piperlongumine Induces Reactive Oxygen Species (ROS)-dependent Downregulation of Specificity Protein Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Piperlongumine Induces Cellular Apoptosis and Autophagy via the ROS/Akt Signaling Pathway in Human Follicular Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Overview of piperlongumine analogues and their therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Piperlongumine: A Deep Dive into its Targeted Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Published: December 16, 2025

Introduction

Piperlongumine (B1678438) (PL), a natural alkaloid derived from the long pepper plant (Piper longum), has emerged as a promising anti-cancer agent with demonstrated selective cytotoxicity toward cancer cells while sparing normal cells.[1] This technical guide provides a comprehensive overview of the core signaling pathways targeted by piperlongumine, presenting quantitative data, detailed experimental methodologies, and visual pathway diagrams to facilitate a deeper understanding of its therapeutic potential. The primary mechanism of action is the induction of reactive oxygen species (ROS), which subsequently triggers a cascade of downstream signaling events culminating in apoptosis and the inhibition of tumor growth.[1][2] However, a multi-faceted approach involving the modulation of several other key signaling cascades contributes to its potent anti-neoplastic activity.

Quantitative Analysis of Piperlongumine's Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values of Piperlongumine across a range of human cancer cell lines, highlighting its broad-spectrum anticancer activity.

| Cancer Type | Cell Line | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h | Reference |

| Thyroid Cancer | IHH-4 | 2.98 | 2.13 | [3] | |

| WRO | 4.12 | 3.01 | [3] | ||

| 8505c | 3.56 | 2.54 | [3] | ||

| KMH-2 | 2.51 | 1.83 | [3] | ||

| Ovarian Cancer | A2780 | 6.18 | [4] | ||

| OVCAR3 | 6.20 | [4] | |||

| SKOV3 | 8.20 | [4] | |||

| Cervical Cancer | HeLa | 12.89 | 11.08 | [5] | |

| HeLa | 5.8 | [5] | |||

| Breast Cancer | MCF-7 | 13.39 | 11.08 | [5] | |

| Gastric Cancer | MGC-803 | 12.55 | 9.725 | [5] | |

| Colorectal Cancer | SW620 | 7.9 | [5] | ||

| HCT-8 | 0.7 µg/mL | [5] | |||

| Pancreatic Cancer | PANC-1 | 17 | [5] | ||

| Glioblastoma | SF-295 | 0.8 µg/mL | [5] |

Core Signaling Pathways Targeted by Piperlongumine

Experimental evidence demonstrates that piperlongumine exerts its anticancer effects by modulating several key signaling pathways. The induction of reactive oxygen species (ROS) is a central and well-validated mechanism.[1]

Reactive Oxygen Species (ROS) Induction and Apoptosis

A primary mechanism of piperlongumine's anticancer activity is the elevation of intracellular ROS levels, specifically in cancer cells.[1][6] This selective increase in oxidative stress is a cornerstone of its therapeutic potential, as cancer cells exhibit higher basal ROS levels, making them more susceptible to further ROS induction and subsequent apoptosis.[1] Piperlongumine's pro-oxidant activity is attributed to its two Michael acceptor sites, which deplete intracellular glutathione (B108866) (GSH), a key antioxidant.[2] It also directly inhibits antioxidant enzymes like thioredoxin reductase 1 (TrxR1) and glutathione S-transferase pi 1 (GSTP1).[2][7] The resulting accumulation of ROS leads to a cascade of events, including the activation of the MAPK pathway, endoplasmic reticulum (ER) stress, and ultimately, mitochondria-mediated apoptosis through the regulation of Bcl-2 family proteins and caspase activation.[7][8][9]

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, growth, and survival that is often aberrantly activated in cancer.[10] Piperlongumine has been shown to inhibit this pathway, leading to decreased phosphorylation of Akt, mTOR, and their downstream effectors like p70S6K and 4E-BP1.[10][11][12] This inhibition contributes to cell cycle arrest, apoptosis, and autophagy in various cancer types, including breast, cervical, and leukemic cells.[10][12][13]

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a critical role in inflammation, immunity, cell proliferation, and survival.[14] Constitutive activation of NF-κB is common in many cancers. Piperlongumine has been demonstrated to inhibit NF-κB activity by preventing the nuclear translocation of the p50 and p65 subunits.[14][15] This leads to the downregulation of NF-κB target genes involved in inflammation (IL-6, IL-8), angiogenesis, and metastasis (MMP-9).[14][16] In some cases, piperlongumine directly binds to the p50 subunit of NF-κB.[16]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, is involved in regulating a wide range of cellular processes, including proliferation, differentiation, stress responses, and apoptosis.[8] Piperlongumine has been shown to induce apoptosis and autophagy in cancer cells by activating the MAPK pathway, leading to increased phosphorylation of ERK, JNK, and p38.[8][17][18] This activation appears to be a downstream consequence of ROS generation.[19]

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and plays a key role in tumor cell proliferation, survival, and invasion.[20] Piperlongumine and its analogs have been found to inhibit the STAT3 signaling pathway by reducing the phosphorylation of STAT3 at tyrosine 705.[20][21] This inhibition can occur through direct binding to STAT3 and is also influenced by ROS levels.[21][22] The suppression of STAT3 activity by piperlongumine leads to the downregulation of its target genes, such as cyclin A, Bcl-2, and survivin.[21][23]

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in the study of piperlongumine's mechanism of action.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Treat cells with various concentrations of piperlongumine (e.g., 0, 1, 3, 10, 30, 100 µM) for the desired time period (e.g., 24, 48, or 72 hours).[4] Include a vehicle control (DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control (untreated cells) and determine the IC50 values using dose-response curve analysis.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to detect intracellular ROS.

-

Cell Seeding and Treatment: Seed cells in a 6-well plate. Pre-treat with or without 5 mM N-acetyl-L-cysteine (NAC), a ROS scavenger, for 1 hour, followed by treatment with desired concentrations of piperlongumine for 3 hours.[24]

-

Probe Incubation: Incubate the cells with 20 µM DCFH-DA at 37°C in a 5% CO₂ incubator for 30 minutes.[24]

-

Washing: Wash the cells three times with PBS to remove excess probe.

-

Detection: Evaluate the generation of H₂O₂ using a fluorescence microscope or a flow cytometer.

Western Blot Analysis for Signaling Pathway Components

This technique is used to detect specific proteins in a sample and assess the activation state of signaling pathways.

-

Cell Lysis: After treatment with piperlongumine, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-STAT3, STAT3, Bcl-2, Bax, cleaved caspase-3, GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

-

Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid for 24 hours.

-

Treatment: Pre-incubate the transfected cells with various concentrations of piperlongumine for 6 hours prior to stimulation with an NF-κB activator like TNF-α (40 ng/ml).[14]

-

Lysis and Measurement: After the desired incubation time, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.

Conclusion

Piperlongumine demonstrates significant anticancer activity across a multitude of cancer cell lines, primarily through the induction of ROS-mediated apoptosis and the modulation of critical signaling pathways, including PI3K/Akt/mTOR, NF-κB, MAPK, and STAT3. This multi-targeted approach underscores its potential as a robust therapeutic candidate. The data and protocols presented in this guide provide a valuable comparative resource for researchers in oncology and drug discovery. Further in vivo studies are warranted to fully elucidate the therapeutic potential of piperlongumine and pave the way for its clinical translation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Piperlongumine, a Potent Anticancer Phytotherapeutic, Induces Cell Cycle Arrest and Apoptosis In Vitro and In Vivo through the ROS/Akt Pathway in Human Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperlongumine Induces Apoptosis and Synergizes with Cisplatin or Paclitaxel in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Antitumor Activity of Piplartine: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Piperlongumine, a Novel TrxR1 Inhibitor, Induces Apoptosis in Hepatocellular Carcinoma Cells by ROS-Mediated ER Stress [frontiersin.org]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Piperlongumine induces cell death through ROS-mediated CHOP activation and potentiates TRAIL-induced cell death in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Piperlongumine, an alkaloid causes inhibition of PI3 K/Akt/mTOR signaling axis to induce caspase-dependent apoptosis in human triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Piperlongumine induces apoptosis and autophagy in leukemic cells through targeting the PI3K/Akt/mTOR and p38 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Piperlongumine induces apoptosis and autophagy via the PI3K/Akt/mTOR pathway in KB human cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Piperlongumine Inhibits NF-κB Activity and Attenuates Aggressive Growth Characteristics of Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Piperlongumine inhibits NF-κB activity and attenuates aggressive growth characteristics of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Piperlongumine inhibits lung tumor growth via inhibition of nuclear factor kappa B signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Piperlongumine Induces Apoptosis and Cytoprotective Autophagy via the MAPK Signaling Pathway in Human Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. Piperlongumine inhibits gastric cancer cells via suppression of the JAK1,2/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Piperlongumine derivative, CG-06, inhibits STAT3 activity by direct binding to STAT3 and regulating the reactive oxygen species in DU145 prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Piperlongumine induces apoptosis and reduces bortezomib resistance by inhibiting STAT3 in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Piperlongumine Induces Apoptosis and Synergizes with Doxorubicin by Inhibiting the JAK2-STAT3 Pathway in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Piperlongumine Induces Cell Cycle Arrest via Reactive Oxygen Species Accumulation and IKKβ Suppression in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Inflammatory Properties of Piperlongumine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperlongumine (B1678438) (PL), a naturally occurring alkaloid derived from the long pepper plant (Piper longum), has garnered significant attention for its potent anti-inflammatory and anti-cancer properties.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-inflammatory effects of piperlongumine, with a focus on its modulation of key signaling pathways. This document summarizes quantitative data from preclinical studies, details relevant experimental methodologies, and provides visual representations of the core signaling cascades and experimental workflows to support further research and drug development efforts.

Core Mechanisms of Anti-Inflammatory Action

Piperlongumine exerts its anti-inflammatory effects through a multi-pronged approach, primarily by modulating intracellular signaling pathways and promoting the generation of reactive oxygen species (ROS).[4][5] Key mechanisms include the inhibition of pro-inflammatory transcription factors, suppression of inflammasome activation, and interference with inflammatory signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. Piperlongumine has been shown to be a potent inhibitor of this pathway.[6][7][8] It can directly interact with components of the NF-κB signaling cascade, preventing the nuclear translocation of the p50 and p65 subunits.[8][9] This inhibition leads to a downstream reduction in the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[7][8] Some studies suggest that piperlongumine's inhibitory effect on NF-κB may be mediated through the suppression of IKKβ.[10]

Modulation of MAPK Signaling

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes ERK, JNK, and p38, plays a crucial role in cellular responses to inflammatory stimuli.[11] Piperlongumine has been demonstrated to modulate MAPK signaling, although the specific effects can be cell-type dependent.[11][12][13] In some contexts, it can suppress the activation of MAPKs, leading to a reduction in inflammatory responses.[3]

Attenuation of the JAK-STAT Pathway

The Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway is critical for cytokine signaling. Piperlongumine has been shown to inhibit the JAK-STAT pathway, particularly by reducing the phosphorylation of JAK1, JAK2, and STAT3.[14][15][16] This inhibition can downregulate the expression of STAT3-dependent genes involved in inflammation and cell proliferation.[14]

Inhibition of the NLRP3 Inflammasome

Piperlongumine is a natural inhibitor of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome.[1][2] It disrupts the assembly of the inflammasome complex by interfering with the interaction between NLRP3 and NEK7, which in turn prevents NLRP3 oligomerization.[1][2] This action effectively blocks the maturation and secretion of the potent pro-inflammatory cytokine IL-1β.[1][17]

Induction of Reactive Oxygen Species (ROS)

A key characteristic of piperlongumine is its ability to induce the production of reactive oxygen species (ROS) in cells.[4][5][18] This pro-oxidant activity is attributed to its chemical structure, which can deplete intracellular antioxidants like glutathione (B108866) (GSH).[5] The resulting increase in oxidative stress can trigger a cascade of cellular events that can ultimately lead to the downregulation of inflammatory pathways.[18]

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative data on the anti-inflammatory effects of piperlongumine from various in vitro and in vivo studies.

Table 1: In Vitro Anti-Inflammatory Activity of Piperlongumine

| Cell Line | Inflammatory Stimulus | Piperlongumine Concentration | Measured Effect | Reference |

| BV2 Microglia | Lipopolysaccharide (LPS) | Not Specified | Significant inhibition of nitric oxide and prostaglandin (B15479496) E2 production. Reduced expression of iNOS, COX-2, TNF-α, and IL-6. | [6] |

| THP-1 Cells | PMA, followed by nigericin, ATP, or MSU | 1-40 μM | Decreased IL-1β secretion and LDH release. | [1] |

| Peritoneal Macrophages | LPS and nigericin | 1-10 μM | Dose-dependent inhibition of IL-1β secretion and LDH release. No effect on TNF-α production. | [17] |

| Human OA Chondrocytes | Interleukin-1β (IL-1β) | Not Specified | Suppressed IL-1β-induced production of MMP-3 and MMP-13. | [19] |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 0.5, 1, and 2.5 μM | Reduced production of inflammatory cytokines and proteins. | [20] |

Table 2: In Vivo Anti-Inflammatory Activity of Piperlongumine

| Animal Model | Disease Model | Piperlongumine Dosage | Route of Administration | Key Findings | Reference |

| C57BL/6 Mice | LPS-induced endotoxemia | 50 mg/kg or 100 mg/kg | Intraperitoneal | Markedly attenuated the release of IL-1β without affecting IL-6 and TNF-α. | [1] |

| C57BL/6 Mice | MSU-induced peritonitis | 50 mg/kg or 100 mg/kg | Intraperitoneal | Suppressed MSU-induced inflammation. | [1] |

| Mice | Experimental Autoimmune Encephalomyelitis (EAE) | 1.5 mg/kg/day or 3.0 mg/kg/day | Intraperitoneal | Decreased paralytic severity and neuropathology. Suppressed demyelination and immune cell infiltration. | [20] |

| ApoE KO Mice | Accelerated atherosclerosis | Not Specified | Local treatment | Significantly reduced atherosclerotic plaque formation and NF-κB activation. | [21] |

| Rats | Streptozotocin-induced diabetes | Not Specified | Oral | Restored antioxidant levels and reduced inflammation. | [22] |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by piperlongumine and a general experimental workflow for its evaluation.

Signaling Pathway Diagrams

Caption: Piperlongumine's inhibition of the NF-κB signaling pathway.

Caption: Piperlongumine's inhibition of the NLRP3 inflammasome assembly.

Experimental Workflow Diagram

Caption: A generalized workflow for in vitro evaluation of piperlongumine.

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in the literature for assessing the anti-inflammatory properties of piperlongumine.

Cell Culture and Treatment

-

Cell Lines: Murine macrophage cell lines (e.g., RAW 264.7), human monocytic cell lines (e.g., THP-1), or primary cells (e.g., bone marrow-derived macrophages, peripheral blood mononuclear cells) are commonly used.

-

Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Piperlongumine Preparation: Piperlongumine is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations. A vehicle control (DMSO alone) is always included in experiments.

-

Inflammatory Stimulation: To induce an inflammatory response, cells are often pre-treated with an inflammatory agent such as lipopolysaccharide (LPS) for a specified period before or concurrently with piperlongumine treatment.

Cytokine Quantification by ELISA

-

Sample Collection: Cell culture supernatants are collected after the treatment period.

-

Assay Procedure: Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for the cytokines of interest (e.g., TNF-α, IL-6, IL-1β) are used according to the manufacturer's instructions.

-

Data Analysis: The optical density is measured using a microplate reader, and cytokine concentrations are calculated based on a standard curve.

Western Blot Analysis for Signaling Proteins

-

Protein Extraction: Cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., phospho-p65, total p65, phospho-p38, NLRP3) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Endotoxemia Model

-

Animal Model: C57BL/6 mice are commonly used.

-

Treatment: Mice are pre-treated with piperlongumine or a vehicle control via intraperitoneal injection.

-

Induction of Endotoxemia: A sublethal dose of LPS is administered intraperitoneally.

-

Sample Collection: At a specified time point after LPS injection, blood is collected for serum analysis, and organs (e.g., lungs) may be harvested for histological examination.

-

Analysis: Serum cytokine levels are measured by ELISA.

Conclusion

Piperlongumine is a promising natural compound with well-documented anti-inflammatory properties. Its ability to modulate multiple key signaling pathways, including NF-κB, MAPK, JAK-STAT, and the NLRP3 inflammasome, underscores its potential as a therapeutic agent for a range of inflammatory diseases. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of piperlongumine. Continued investigation into its mechanisms of action and efficacy in various disease models is warranted to translate these preclinical findings into clinical benefits.

References

- 1. Piperlongumine Is an NLRP3 Inhibitor With Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperlongumine Is an NLRP3 Inhibitor With Anti-inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and mechanism investigation of a new piperlongumine derivative as a potent anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. benchchem.com [benchchem.com]

- 6. Piperlongumine inhibits neuroinflammation via regulating NF-κB signaling pathways in lipopolysaccharide-stimulated BV2 microglia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Piperlongumine Inhibits NF-κB Activity and Attenuates Aggressive Growth Characteristics of Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Piperlongumine inhibits NF-κB activity and attenuates aggressive growth characteristics of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Piperlongumine inhibits lung tumor growth via inhibition of nuclear factor kappa B signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Piperlongumine induces apoptosis via the MAPK pathway and ERK-mediated autophagy in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Piperlongumine induces apoptosis via the MAPK pathway and ERK‑mediated autophagy in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Piperlongumine Induces Apoptosis and Cytoprotective Autophagy via the MAPK Signaling Pathway in Human Oral Cancer Cells [mdpi.com]

- 14. Piperlongumine inhibits gastric cancer cells via suppression of the JAK1,2/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Piperlongumine Blocks JAK2-STAT3 to Inhibit Collagen-Induced Platelet Reactivity Independent of Reactive Oxygen Species† | PLOS One [journals.plos.org]

- 16. Piperlongumine Blocks JAK2-STAT3 to Inhibit Collagen-Induced Platelet Reactivity Independent of Reactive Oxygen Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Piperlongumine Is an NLRP3 Inhibitor With Anti-inflammatory Activity [frontiersin.org]

- 18. Piperlongumine Induces Reactive Oxygen Species (ROS)-dependent Downregulation of Specificity Protein Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. alliedacademies.org [alliedacademies.org]

- 20. Piperlongumine attenuates experimental autoimmune encephalomyelitis through inhibition of NF-kappaB activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Piperlongumine inhibits atherosclerotic plaque formation and vascular smooth muscle cell proliferation by suppressing PDGF receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Piperlongumine attenuates oxidative stress, inflammatory, and apoptosis through modulating the GLUT-2/4 and AKT signaling pathway in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide: The Effects of Piperlongumine on Reactive Oxygen Species

Executive Summary

Piperlongumine (B1678438) (PL), a natural alkaloid derived from the long pepper plant (Piper longum), has garnered significant attention as a promising anti-cancer agent. Its therapeutic potential is largely attributed to its ability to selectively induce high levels of reactive oxygen species (ROS) and oxidative stress in cancer cells, while having minimal effects on normal, untransformed cells.[1][2][3] This selective cytotoxicity is linked to the inherently higher basal ROS levels and altered redox homeostasis in cancer cells.[4] This technical guide provides a comprehensive overview of the molecular mechanisms underlying piperlongumine-induced ROS generation, details the downstream signaling cascades and cellular consequences, summarizes key quantitative data, and presents detailed experimental protocols for investigating these effects.

Core Mechanism of Piperlongumine-Induced ROS Generation

Piperlongumine's potent pro-oxidant activity is multifaceted, primarily targeting the core components of the cellular antioxidant defense system. This activity stems from its unique chemical structure, which features two electrophilic Michael acceptor sites, making it highly reactive with cellular nucleophiles.[5]

Glutathione (B108866) (GSH) Depletion

The primary mechanism of PL-induced ROS accumulation is the depletion of the intracellular glutathione (GSH) pool.[6][7][8] GSH is a critical tripeptide that serves as a major cellular antioxidant. Piperlongumine's electrophilic nature allows it to directly react with and sequester GSH, disrupting the redox balance and leading to an accumulation of ROS.[4][5] This depletion of the primary antioxidant buffer makes cancer cells vulnerable to oxidative damage. The effects of piperlongumine, including cell death and proliferation inhibition, are consistently reversed by co-treatment with antioxidants like GSH or N-acetyl-L-cysteine (NAC), confirming the central role of ROS in its mechanism of action.[1][9][10]

Inhibition of Antioxidant Enzymes

Beyond GSH depletion, piperlongumine directly inhibits key antioxidant enzymes, further crippling the cell's ability to manage oxidative stress.

-

Thioredoxin Reductase 1 (TrxR1): PL has been identified as a potent and irreversible inhibitor of TrxR1, a critical selenoenzyme in the thioredoxin system that combats oxidative stress.[8][11][12] By targeting the selenocysteine (B57510) residues of TrxR1, piperlongumine can convert the enzyme into a pro-oxidative NADPH oxidase, actively generating ROS instead of neutralizing it.[12]

-

Other Enzymes: Studies have also shown that piperlongumine can inhibit the expression and activity of other vital antioxidant enzymes, including catalase, peroxiredoxin 2 (PRx2), and glutathione S-transferase pi 1 (GSTP1).[5][13][14] This broad-spectrum inhibition of the antioxidant machinery ensures a rapid and overwhelming accumulation of intracellular ROS.

Downstream Signaling Pathways

The accumulation of ROS triggered by piperlongumine activates a cascade of downstream signaling events that collectively drive cancer cells toward apoptosis and cell cycle arrest.

Downregulation of Specificity Protein (Sp) Transcription Factors

A key consequence of PL-induced ROS is the downregulation of specificity protein (Sp) transcription factors Sp1, Sp3, and Sp4.[1][15][16] These factors are overexpressed in many cancers and regulate the expression of numerous pro-oncogenic genes, including c-Myc, cyclin D1, survivin, and EGFR.[1][16] Mechanistic studies show that ROS generated by piperlongumine leads to a decrease in c-Myc expression, which in turn downregulates microRNAs that control transcriptional repressors targeting Sp factors.[1][6] This ROS-dependent pathway is a crucial component of piperlongumine's anticancer activity.[1][17]

Modulation of the Akt Signaling Pathway

Piperlongumine-induced ROS has been shown to suppress the pro-survival Akt signaling pathway in various cancer types, including thyroid and follicular thyroid cancers.[9][18] The inactivation of Akt signaling contributes to the induction of mitochondria-dependent apoptosis, characterized by the activation of caspases and PARP cleavage.[9] The antitumor effects mediated by this pathway are abolished by the addition of ROS scavengers, highlighting the upstream role of oxidative stress.[9]

Induction of Endoplasmic Reticulum (ER) Stress

The significant disruption of cellular redox homeostasis can lead to endoplasmic reticulum (ER) stress. Piperlongumine has been shown to induce a lethal ER stress response in hepatocellular carcinoma cells, which is dependent on ROS accumulation from TrxR1 inhibition.[10][11] This activation of the ER stress pathway is another critical route through which piperlongumine induces apoptosis in cancer cells.

Cellular Consequences of Elevated ROS

The culmination of PL-induced oxidative stress and subsequent signaling disruption is the selective elimination of cancer cells through several key processes.

-

Induction of Apoptosis: Piperlongumine is a potent inducer of apoptosis in a wide range of cancer cell lines.[1][19] This programmed cell death is mediated by the activation of intrinsic caspase cascades (caspase-9, caspase-3) and subsequent PARP cleavage, driven by ROS-mediated mitochondrial dysfunction and ER stress.[9][10][18]

-

Cell Cycle Arrest: Treatment with piperlongumine frequently leads to cell cycle arrest, primarily in the G2/M phase.[9][10][20] This effect is also ROS-dependent and is associated with the modulation of cell cycle regulatory proteins such as Cyclin B1 and CDC2.[10][20] The arrest prevents cancer cells from proliferating and allows time for apoptotic processes to be initiated.

-

Inhibition of Proliferation and Colony Formation: A direct consequence of apoptosis and cell cycle arrest is the potent inhibition of cancer cell proliferation and their ability to form colonies.[9][10][18] These effects are consistently observed at micromolar concentrations of piperlongumine and can be fully reversed by treatment with antioxidants.[10][18]

Quantitative Data Summary

The following tables summarize the quantitative effects of piperlongumine on ROS generation, cell viability, and antioxidant systems across various cancer cell lines as reported in the literature.

Table 1: Effects of Piperlongumine on ROS Levels and Cell Viability in Cancer Cell Lines

| Cell Line | Cancer Type | Concentration (µM) | Time (hr) | Effect on ROS Levels | Effect on Cell Viability/Proliferation | Citation(s) |

|---|---|---|---|---|---|---|

| Panc1 | Pancreatic | 5 - 15 | 24 - 48 | Increased | Significant Inhibition | [1][16] |

| L3.6pL | Pancreatic | 5 - 15 | 24 - 48 | Increased | Significant Inhibition | [1][16] |

| A549 | Lung | 5 - 15 | 24 - 48 | Increased | Significant Inhibition | [1][16] |

| 786-O | Kidney | 5 - 15 | 24 - 48 | Increased | Significant Inhibition | [1][16] |

| SKBR3 | Breast | 5 - 15 | 24 - 48 | Increased | Significant Inhibition | [1][16] |

| MCF-7 | Breast | 5 - 20 | 3 - 24 | Dose-dependent Increase | Decreased Proliferation | [20] |

| HUH-7 | Hepatocellular | 15 | 0.5 - 2 | Time & Dose-dependent Increase | Dose-dependent Decrease | [10][11] |

| HepG2 | Hepatocellular | 10 - 20 | 24 | Not specified | Dose-dependent Decrease | [10][11] |

| WRO | Follicular Thyroid | 10 | 48 | Increased | Dose & Time-dependent Decrease | [18] |

| AMC-HN3 | Head and Neck | 10 | 1 - 3 | Increased | Decreased Viability |[21] |

Table 2: Inhibition of Antioxidant Systems by Piperlongumine

| Target System | Effect | Cell Line(s) | Concentration (µM) | Mechanism | Citation(s) |

|---|---|---|---|---|---|

| Glutathione (GSH) | Depletion | EJ (Bladder), MCF-7, HNC | 10 - 20 | Direct alkylation by Michael acceptor sites | [4][20][21] |

| Thioredoxin Reductase 1 (TrxR1) | Irreversible Inhibition | HCC, Colorectal | 5 - 15 | Targets selenocysteine residues, converts to NADPH oxidase | [8][11][12] |

| Catalase | Expression Inhibition | Breast (MCF-7, HB4a) | Not specified | Downregulation of enzyme expression | [13][14] |

| Peroxiredoxin 2 (PRx2) | Expression Inhibition | Breast (MCF-7, HB4a) | Not specified | Downregulation of enzyme expression | [13][14] |

| Glutathione S-Transferase (GST) | Inhibition | General Cancer Cells | Not specified | Direct interaction and inhibition |[12][22] |

Key Experimental Protocols

This section provides standardized methodologies for key experiments used to evaluate the effects of piperlongumine on ROS.

Measurement of Intracellular ROS

This protocol uses a cell-permeable fluorescent probe, such as CM-H2DCFDA or DCFH-DA, which becomes fluorescent upon oxidation by intracellular ROS.

-

Cell Seeding: Seed cells (e.g., 1.5 x 10⁵ cells/mL) in 6-well plates and allow them to attach overnight.

-

Pre-treatment (Optional): For control experiments, pre-treat cells with a ROS scavenger (e.g., 5 mM N-acetyl-L-cysteine or 5 mM GSH) for 1-2 hours.

-

Treatment: Treat cells with the desired concentrations of piperlongumine (or vehicle control, e.g., DMSO) for the specified time (e.g., 30 minutes to 9 hours).

-

Staining: Remove the treatment media, wash cells with phosphate-buffered saline (PBS), and incubate with 10-20 µM DCFH-DA in serum-free media for 30 minutes at 37°C in the dark.

-

Analysis: Harvest the cells, wash three times with ice-cold PBS, and immediately analyze the fluorescence intensity using a flow cytometer. Alternatively, visualize and quantify fluorescence using a fluorescence microscope.

Cell Viability Assay (MTT or CCK-8)

-

Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Treatment: Treat cells with various concentrations of piperlongumine for the desired duration (e.g., 24, 48 hours).

-

Reagent Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).

-

Measurement: For MTT, add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

Calculation: Express cell viability as a percentage relative to the vehicle-treated control cells.

Colony Formation Assay

-

Cell Seeding: Seed a low number of cells (e.g., 1000 cells/well) in 6-well plates.

-

Treatment: Allow cells to attach overnight, then treat with piperlongumine for a defined period (e.g., 5 hours or continuously).

-

Incubation: Replace the treatment medium with fresh medium and incubate for an extended period (e.g., 8-12 days) until visible colonies form.

-

Staining: Wash the colonies with PBS, fix with methanol, and stain with 0.5-10% crystal violet for 30 minutes.

-

Analysis: Gently wash away the excess stain, allow the plates to dry, and count the number of colonies (typically >50 cells).

References

- 1. Piperlongumine Induces Reactive Oxygen Species (ROS)-dependent Downregulation of Specificity Protein Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, cellular evaluation, and mechanism of action of piperlongumine analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Piperlongumine Acts as an Immunosuppressant by Exerting Prooxidative Effects in Human T Cells Resulting in Diminished TH17 but Enhanced Treg Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Piperlongumine increases sensitivity of colorectal cancer cells to radiation: Involvement of ROS production via dual inhibition of glutathione and thioredoxin systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Piperlongumine, a Potent Anticancer Phytotherapeutic, Induces Cell Cycle Arrest and Apoptosis In Vitro and In Vivo through the ROS/Akt Pathway in Human Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Piperlongumine, a Novel TrxR1 Inhibitor, Induces Apoptosis in Hepatocellular Carcinoma Cells by ROS-Mediated ER Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Piperlongumine, a Novel TrxR1 Inhibitor, Induces Apoptosis in Hepatocellular Carcinoma Cells by ROS-Mediated ER Stress [frontiersin.org]

- 12. Piperlongumine Inhibits Thioredoxin Reductase 1 by Targeting Selenocysteine Residues and Sensitizes Cancer Cells to Erastin [mdpi.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Piperlongumine inhibits antioxidant enzymes, increases ROS levels, induces DNA damage and G2/M cell cycle arrest in breast cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Piperlongumine Induces Reactive Oxygen Species (ROS)-Dependent Downregulation of Specificity Protein Transcription Factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 18. mdpi.com [mdpi.com]

- 19. Piperlongumine induces ROS mediated cell death and synergizes paclitaxel in human intestinal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

Piperlongumine: A Catalyst for Cellular Apoptosis in Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Piperlongumine (B1678438) (PL), a naturally occurring alkaloid derived from the long pepper (Piper longum), has emerged as a promising candidate in oncology. Its potent anti-cancer properties are primarily attributed to its ability to selectively induce cellular apoptosis in malignant cells. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning piperlongumine-induced apoptosis, with a focus on its role in modulating key signaling pathways. This document summarizes quantitative data on its efficacy, details relevant experimental protocols, and visualizes the complex signaling cascades involved, offering a valuable resource for researchers in the field of cancer therapeutics.

Introduction

Cancer remains a formidable challenge in global health, necessitating the development of novel therapeutic strategies. Natural products have historically been a rich source of anti-cancer agents, and piperlongumine has garnered significant attention for its selective cytotoxicity towards cancer cells while sparing normal cells.[1][2] The primary mechanism of its anti-tumor activity lies in the induction of programmed cell death, or apoptosis. This is largely mediated through the generation of reactive oxygen species (ROS), which triggers a cascade of intracellular events culminating in cell death.[3][4][5] This guide delves into the core mechanisms, experimental validation, and signaling pathways associated with piperlongumine's pro-apoptotic effects.

Mechanism of Action: ROS-Mediated Apoptosis